molecular formula C16H19N5O2 B6809975 5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one

5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one

Cat. No.: B6809975
M. Wt: 313.35 g/mol
InChI Key: PWVKHRYFFYVDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one is a complex organic compound that features a triazole ring, a piperidine ring, and an indolizinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the formation of the piperidine ring, and finally the indolizinone core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Triazole-Pyrimidine Hybrids: These compounds also feature a triazole ring and have shown similar biological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are studied for their anticancer properties.

    1,2,3-Triazole-Fused Pyrazines: These compounds are used in various chemical and biological applications.

Uniqueness

5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-[3-(triazol-1-yl)piperidine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-15-6-5-14(20-9-2-4-13(15)20)16(23)19-8-1-3-12(11-19)21-10-7-17-18-21/h2,4,7,9-10,12,14H,1,3,5-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVKHRYFFYVDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(=O)C3=CC=CN23)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.